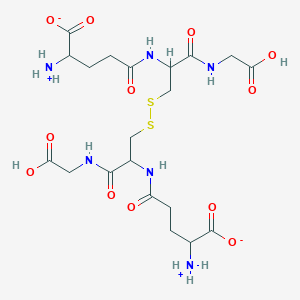

Oxiglutatione

Description

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZRWBKMTBYPTK-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048972 | |

| Record name | Oxiglutatione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxidized glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27025-41-8 | |

| Record name | Oxidized glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27025-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxiglutatione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bi(glutathion-S-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIGLUTATIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULW86O013H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxidized glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Oxidized Glutathione in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of oxidized glutathione (B108866) (GSSG), or oxiglutatione, in maintaining cellular redox homeostasis. We will delve into the intricate mechanisms by which the balance between reduced glutathione (GSH) and GSSG governs cellular function, with a focus on protein S-glutathionylation as a key regulatory post-translational modification. This document offers a comprehensive overview of the quantitative aspects of the glutathione redox couple, detailed experimental protocols for its investigation, and a discussion of its implications in health and disease, providing a valuable resource for professionals in biomedical research and drug development.

Introduction: The Glutathione Redox Buffer - A Cornerstone of Cellular Health

Cellular life operates within a narrow window of electrochemical balance, a state known as redox homeostasis. This delicate equilibrium is constantly challenged by endogenous metabolic processes and exogenous environmental insults that generate reactive oxygen species (ROS). To counteract these challenges, cells have evolved sophisticated antioxidant systems, with the glutathione redox couple (GSH/GSSG) standing as a central pillar.[1] Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in most cell types.[2] Its reduced form, GSH, is a potent antioxidant, directly scavenging free radicals and serving as a cofactor for various detoxifying enzymes. When GSH donates an electron, it becomes oxidized, forming a disulfide bond with another glutathione molecule to create GSSG.[2]

The ratio of GSH to GSSG is a critical indicator of the cellular redox environment.[1] In healthy cells, GSH is maintained at a much higher concentration than GSSG, creating a highly reducing environment.[3] A significant shift in this ratio towards GSSG is a hallmark of oxidative stress and is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][4]

Quantitative Insights into the Glutathione Redox Couple

The concentration and ratio of GSH to GSSG, and the resulting redox potential (Eh), vary significantly between different subcellular compartments, reflecting their unique functions and metabolic activities. This compartmentalization creates distinct redox microenvironments within the cell.

| Parameter | Cytosol | Mitochondria | Endoplasmic Reticulum (ER) | Reference |

| Total Glutathione Concentration | 1-15 mM | 5-10 mM | >15 mM | [5][6] |

| GSH/GSSG Ratio | >100:1 | 10:1 - 100:1 | 1:1 - 7:1 | [3][7][8] |

| Redox Potential (Eh) | -280 to -320 mV | -280 to -300 mV | -118 to -230 mV | [1][7] |

Table 1: Subcellular Distribution and Redox State of the Glutathione Couple. This table summarizes the approximate concentrations, ratios, and redox potentials of the glutathione couple in major cellular compartments. These values highlight the highly reducing nature of the cytosol and mitochondria, in contrast to the more oxidizing environment of the ER, which is necessary for disulfide bond formation in protein folding.

The kinetic parameters of the enzymes that maintain the glutathione pool are crucial for understanding the dynamics of redox homeostasis. Glutathione reductase (GR) is a key enzyme that catalyzes the reduction of GSSG back to GSH, utilizing NADPH as a reducing equivalent.

| Enzyme | Substrate | Km | Vmax | Reference |

| Glutathione Reductase (GR) | GSSG | ~65 µM | Varies with enzyme source and conditions | [9] |

| Glutathione Reductase (GR) | NADPH | ~8 µM | Varies with enzyme source and conditions | [9] |

Table 2: Kinetic Parameters of Human Glutathione Reductase. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax). The relatively low Km values for both GSSG and NADPH indicate that GR can efficiently reduce GSSG even at low concentrations, ensuring the maintenance of a high GSH/GSSG ratio under normal physiological conditions.

Protein S-Glutathionylation: A Key Transducer of Redox Signals

A primary mechanism by which an increase in GSSG exerts its influence on cellular function is through the post-translational modification of proteins known as S-glutathionylation. This reversible process involves the formation of a mixed disulfide bond between the thiol group of a cysteine residue on a target protein and a molecule of glutathione.[10]

S-glutathionylation can occur through several mechanisms, including thiol-disulfide exchange with GSSG, or via the reaction of a protein thiol with a glutathionyl radical. This modification can have profound effects on protein function, acting as a "redox switch" to:

-

Protect Cysteine Residues: S-glutathionylation can shield sensitive cysteine thiols from irreversible oxidation to sulfinic or sulfonic acids during periods of oxidative stress.[11]

-

Regulate Protein Activity: The addition of the bulky and charged glutathione moiety can alter the conformation and activity of enzymes and other proteins, thereby modulating signaling pathways.[12]

The removal of glutathione from proteins, or deglutathionylation, is primarily catalyzed by the glutaredoxin (Grx) system, which utilizes the reducing power of GSH. The dynamic interplay between S-glutathionylation and deglutathionylation allows for rapid and reversible control of protein function in response to changes in the cellular redox state.

References

- 1. Redox compartmentalization in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSH/GSSG Ratio Detection Assay Kit II (Fluorometric - Green) (ab205811) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione redox potential in the mitochondrial intermembrane space is linked to the cytosol and impacts the Mia40 redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of endoplasmic reticulum glutathione redox status is confounded by extensive ex vivo oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity and kinetic characteristics of glutathione reductase in vitro in reverse micellar waterpool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MEASUREMENT AND IDENTIFICATION OF S-GLUTATHIOLATED PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of Oxidized Glutathione in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866), the most abundant non-protein thiol in mammalian cells, is a cornerstone of cellular redox homeostasis.[1] While its reduced form (GSH) is widely recognized for its antioxidant properties, its oxidized counterpart, glutathione disulfide (GSSG), is emerging as a critical signaling molecule. The ratio of GSH to GSSG is a key indicator of the cellular redox environment, and shifts in this balance, particularly an increase in GSSG, can trigger a cascade of signaling events that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis.[2][3][4] This technical guide provides an in-depth exploration of the function of oxidized glutathione in signaling pathways, offering quantitative data, detailed experimental protocols, and visual representations to support researchers, scientists, and drug development professionals in this burgeoning field.

The primary mechanism through which GSSG exerts its signaling function is through protein S-glutathionylation, the reversible formation of mixed disulfides between glutathione and reactive cysteine residues on target proteins.[1] This post-translational modification can alter protein conformation, activity, and interaction with other molecules, thereby modulating a wide array of signaling pathways.[5] This guide will delve into the specifics of GSSG-mediated signaling in key pathways, providing the necessary tools to investigate these processes in a laboratory setting.

Quantitative Data on GSSG-Mediated Signaling

The following tables summarize key quantitative data from the literature, providing a comparative overview of the impact of GSSG on various signaling components.

Table 1: GSSG Concentration and Kinase Activity

| Target Kinase | Cell Line/System | GSSG Concentration | Effect on Activity | Reference |

| p38 MAPK | U937 | Not specified (induced by exogenous GSSG) | Activation | [6] |

| IKKβ | HEK293 | Not specified (induced by H2O2) | Inhibition (via S-glutathionylation of Cys-179) | [7] |

| VEGFR2 | Human Aortic Endothelial Cells | Not specified (induced by diamide) | Activation (phosphorylation) | [8] |

Table 2: GSH/GSSG Ratio in Cellular Processes

| Cellular Process | Cell Line/System | Condition | GSH/GSSG Ratio | Reference |

| Apoptosis | Various | Oxidant-induced | Significant decrease (increase in GSSG) precedes apoptosis | [3][9] |

| Proliferation vs. Apoptosis | CaCo-2 | 10-20 µM Lipid Hydroperoxide | Disrupted (favoring apoptosis) | [10] |

| Apoptosis | Murine Thymocytes | Apoptosis induction | Decrease precedes onset of apoptosis | [11] |

| Resting Cells vs. Oxidative Stress | Mammalian Cells | Normal vs. Oxidative Stress | >100:1 (resting) vs. 10:1 to 1:1 (stress) | [12] |

Key Signaling Pathways Modulated by Oxidized Glutathione

An increase in the intracellular GSSG concentration is a key event that triggers specific signaling cascades. This section details the role of GSSG in the MAP kinase, NF-κB, apoptosis, and growth factor signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are crucial for transducing extracellular signals into cellular responses. Oxidative stress, often characterized by an accumulation of GSSG, is a potent activator of the p38 MAPK pathway.[6]

-

Mechanism of Activation: An increase in GSSG can lead to the S-glutathionylation of upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the MKK3/6 and ultimately p38 MAPK.[6] This activation is a key cellular response to stress.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory and immune responses. The activity of this pathway can be modulated by the cellular redox state, with GSSG playing a significant inhibitory role.

-

Mechanism of Inhibition: Increased GSSG can lead to the S-glutathionylation of critical components of the NF-κB pathway, most notably the IκB kinase β (IKKβ) subunit at cysteine-179.[7] This modification inhibits the kinase activity of IKKβ, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate gene expression.[7][13]

Apoptosis

A shift in the cellular redox state towards a more oxidizing environment, characterized by an increased GSSG/GSH ratio, is a well-established trigger for apoptosis, or programmed cell death.[3][4]

-

Signaling Cascade: An early spike in GSSG levels can precede the loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria into the cytosol, and the subsequent activation of caspases, the key executioners of apoptosis.[3][9]

Growth Factor Signaling

The cellular response to growth factors can be modulated by the intracellular redox environment. A decrease in the GSH/GSSG ratio has been shown to activate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and affect Platelet-Derived Growth Factor (PDGF) receptor signaling.[8]

-

VEGFR2 Activation: A decrease in the GSH/GSSG ratio, induced by agents like diamide, enhances protein S-glutathionylation and leads to the activation of VEGFR2, a key regulator of angiogenesis.[8]

-

PDGF Receptor Signaling: The autophosphorylation of the PDGF receptor, a critical step in its activation, is impaired at low cellular glutathione levels.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of GSSG in signaling pathways.

Protocol 1: Measurement of GSSG and GSH/GSSG Ratio in Cultured Cells using HPLC-UV

This protocol describes the quantification of intracellular GSSG and the determination of the GSH/GSSG ratio using High-Performance Liquid Chromatography with UV detection.

Materials:

-

Cultured cells

-

Phosphate Buffered Saline (PBS), ice-cold

-

N-ethylmaleimide (NEM) solution (1 mM in PBS)

-

Methanol (80%), ice-cold

-

Perchloric acid (PCA), 5% (v/v)

-

Mobile phase: 0.1 M sodium phosphate, 0.5 mM 1-octanesulfonic acid, pH 2.7

-

GSH and GSSG standards

-

HPLC system with a C18 reverse-phase column and a UV detector (215 nm)

Procedure:

-

Cell Harvesting and Lysis:

-

Wash cultured cells (e.g., 1 x 10^6 cells) twice with ice-cold PBS.

-

To prevent auto-oxidation of GSH during sample preparation, incubate the cells with 1 mL of 1 mM NEM in PBS for 5 minutes at room temperature.[14]

-

Aspirate the NEM solution and add 1 mL of ice-cold 80% methanol.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube.

-

Add an equal volume of 5% PCA to precipitate proteins.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject 20 µL of the prepared sample onto the HPLC system.

-

Separate GSH and GSSG using an isocratic elution with the mobile phase at a flow rate of 1 mL/min.

-

Detect the eluting compounds at 215 nm.

-

-

Quantification:

-

Prepare standard curves for both GSH and GSSG using known concentrations.

-

Calculate the concentrations of GSH and GSSG in the samples by comparing their peak areas to the standard curves.

-

Determine the GSH/GSSG ratio.

-

Protocol 2: Detection of Protein S-Glutathionylation by Non-Reducing SDS-PAGE and Western Blot

This protocol allows for the detection of proteins that have been S-glutathionylated in response to an increase in GSSG.

Materials:

-

Cell lysate

-

Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT)

-

SDS-PAGE gels

-

Western blot transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against glutathione (anti-GSH antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Lyse cells in a buffer containing a thiol-alkylating agent like N-ethylmaleimide (NEM) to prevent post-lysis disulfide exchange.

-

Quantify protein concentration.

-

Mix the protein sample with non-reducing Laemmli sample buffer.

-

Heat the samples at 70°C for 10 minutes. Do not boil , as this can cause protein aggregation.

-

-

Non-Reducing SDS-PAGE:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Western Blotting:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GSH antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the bands using an imaging system. Bands will appear for proteins that are S-glutathionylated.

-

Protocol 3: In Situ Detection of S-Glutathionylated Proteins

This method allows for the visualization of S-glutathionylated proteins within fixed cells or tissue sections.

Materials:

-

Fixed cells or paraffin-embedded tissue sections

-

Tris-buffered saline (TBS)

-

Blocking buffer: 25 mM HEPES, pH 7.4, 0.1 mM EDTA, 0.01 mM neocuproine, 1% Triton X-100

-

N-ethylmaleimide (NEM), 40 mM in blocking buffer

-

Reduction mix: Recombinant glutaredoxin-1 (Grx1), glutathione reductase, GSH, NADPH in Tris-HCl, pH 8.0

-

Labeling reagent: N-(3-maleimidylpropionyl) biocytin (B1667093) (MPB) or a fluorescently tagged maleimide

-

Streptavidin-conjugated fluorophore (if using MPB)

-

Mounting medium with DAPI

Procedure:

-

Sample Preparation:

-

For tissue sections, deparaffinize and rehydrate.

-

For cultured cells, fix and permeabilize.

-

-

Blocking of Free Thiols:

-

Incubate the sample with 40 mM NEM in blocking buffer for 30 minutes to block all free cysteine residues.[15]

-

Wash three times with TBS.

-

-

Reduction of S-Glutathionylated Cysteines:

-

Incubate the sample with the Grx1 reduction mix for 30 minutes to specifically reduce the S-glutathionylated cysteines, exposing free thiol groups.[15]

-

Wash three times with TBS.

-

-

Labeling of Newly Exposed Thiols:

-

Incubate the sample with the maleimide-based labeling reagent for 1 hour.

-

Wash three times with TBS.

-

-

Visualization:

-

If using MPB, incubate with a streptavidin-conjugated fluorophore for 30 minutes.

-

Counterstain nuclei with DAPI.

-

Mount the coverslip and visualize using fluorescence microscopy.

-

Conclusion

Oxidized glutathione is no longer viewed merely as a byproduct of oxidative stress but as a key signaling molecule that actively participates in the regulation of diverse cellular pathways. The reversible S-glutathionylation of proteins provides a dynamic mechanism for redox control of protein function, influencing cellular decisions from proliferation to death. The quantitative data, detailed protocols, and pathway diagrams provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to further unravel the complexities of GSSG-mediated signaling. A deeper understanding of these pathways holds significant promise for the development of novel therapeutic strategies for a wide range of diseases with underlying redox imbalances.

References

- 1. researchgate.net [researchgate.net]

- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 3. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Selective activation of p38 MAPK cascade and mitotic arrest caused by low level oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic redox control of NF-κB through glutaredoxin-regulated S-glutathionylation of inhibitory κB kinase β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of MAPK activation and ROS generation in human leukemia U937 cells undergoing apoptosis in response to sonodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Redox status expressed as GSH:GSSG ratio as a marker for oxidative stress in paediatric tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the link between Oxiglutatione levels and oxidative stress.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical link between oxidized glutathione (B108866) (GSSG), commonly referred to as oxiglutatione, and cellular oxidative stress. Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[1][2] The ratio of its reduced form (GSH) to its oxidized form (GSSG) serves as a key indicator of the cellular redox environment and is a critical biomarker for oxidative stress.[1][3][4] An imbalance in this ratio, characterized by an accumulation of GSSG, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and diabetes, making it a significant area of investigation for therapeutic intervention.[2][5][6][7][8][9]

Glutathione Homeostasis and the Onset of Oxidative Stress

Under normal physiological conditions, the vast majority of the cellular glutathione pool exists in its reduced, active form, GSH.[3] This high GSH/GSSG ratio is crucial for maintaining a reducing intracellular environment.[10] GSH exerts its antioxidant effects by directly neutralizing reactive oxygen species (ROS) and by acting as a cofactor for antioxidant enzymes such as glutathione peroxidase (GPx).[1] During these reactions, GSH is converted to its oxidized disulfide form, GSSG.[10] To maintain redox balance, GSSG is rapidly reduced back to GSH by the NADPH-dependent enzyme glutathione reductase (GR).[1][10]

Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant capacity. This leads to an accumulation of GSSG and a significant decrease in the GSH/GSSG ratio, signaling a shift towards a pro-oxidant state.[11] This altered redox environment can lead to oxidative damage to lipids, proteins, and DNA, contributing to cellular dysfunction and the progression of various diseases.[7]

Quantitative Analysis of Glutathione Levels in Health and Disease

The measurement of GSH and GSSG levels, and subsequently the GSH/GSSG ratio, is a fundamental tool in the assessment of oxidative stress. The following tables summarize representative quantitative data from various studies, highlighting the alterations in glutathione homeostasis observed in different pathological conditions.

| Tissue/Cell Type | Condition | GSH Concentration | GSSG Concentration | GSH/GSSG Ratio | Reference(s) |

| Human Erythrocytes | Healthy | 1.4 ± 0.7 mM | 214 ± 114 µM | ~100:1 to 600:1 | [4][12] |

| Rat Ventricular Tissue | Control | ~95.0 nM/10⁶ cells | - | - | [13] |

| Rat Ventricular Tissue | Diabetic | ~75.3 nM/10⁶ cells | Increased | Decreased by ~50% | [13] |

| Human Plasma | Healthy | 2-20 µM | 2-6 µM | - | [14][15][16] |

| Human Whole Blood | Healthy | ~900 µM | ~1.17 µM | ~880 | [4] |

Table 1: Glutathione Levels in Healthy and Diabetic States. This table illustrates the typical concentrations of GSH and GSSG in healthy human erythrocytes and plasma, and the significant shift observed in the diabetic rat heart, indicating increased oxidative stress.

| Disease | Tissue/Fluid | Observation | Reference(s) |

| Neurodegenerative Diseases (general) | Brain, CSF, Serum, Urine | Increased oxidative stress markers, decreased antioxidant defenses. | [6] |

| Parkinson's Disease | Substantia Nigra | Decreased GSH levels. | [5][6] |

| Alzheimer's Disease | - | Reduced GSH/GSSG ratio. | [3] |

| Amyotrophic Lateral Sclerosis (ALS) | Erythrocytes | Reduced GSH levels. | [6] |

| Cancer (various) | Tumor Tissue | Elevated GSH levels are often observed, contributing to therapy resistance. | [1][2][9][17] |

| Breast, Ovarian, Head and Neck, Lung Cancer | Tumor Tissue | Tend to have elevated glutathione levels compared to disease-free tissue. | [17][18] |

| Brain and Liver Tumors | Tumor Tissue | Tend to have lower glutathione levels compared to disease-free tissue. | [17][18] |

| Diabetes (Type 2) | Skeletal Muscle | Decreased GSH/GSSG ratio. | [19] |

Table 2: Alterations in Glutathione Metabolism in Various Diseases. This table highlights the consistent observation of dysregulated glutathione levels across a spectrum of chronic and degenerative diseases.

Experimental Protocols for Glutathione Measurement

Accurate quantification of GSH and GSSG is paramount for investigating their roles in oxidative stress. Several robust methods are commonly employed, each with its own advantages and considerations.

Sample Preparation

Proper sample preparation is critical to prevent the auto-oxidation of GSH and to ensure accurate measurements.

-

Tissue Samples: Tissues should be rapidly homogenized in an ice-cold buffer containing a protein precipitating agent like metaphosphoric acid or 5-sulfosalicylic acid (SSA) to inhibit enzymatic activity.[20][21][22] For GSSG measurement, a thiol-masking agent such as N-ethylmaleimide (NEM) is often added to prevent the oxidation of GSH during sample processing.[23]

-

Blood Samples: Whole blood, plasma, or erythrocytes can be analyzed. For plasma, blood should be collected in tubes containing an anticoagulant and centrifuged to separate the plasma.[20][21][22] For erythrocytes, the buffy coat is removed after centrifugation, and the red blood cells are lysed.[21] Deproteination with an acid is a crucial step for all blood-derived samples.[20][21][22]

-

Cultured Cells: Cells are harvested, washed, and then lysed in a suitable buffer.[21] Similar to tissue samples, protein precipitation and, if necessary, thiol masking are performed.[21]

Enzymatic Recycling Assay (Ellman's Reagent)

This is a widely used colorimetric method for determining total glutathione (GSH + GSSG).

-

Principle: The assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. The GSSG in the sample is reduced to GSH by glutathione reductase in the presence of NADPH. This recycling reaction amplifies the signal, allowing for sensitive detection.[20][24][25][26]

-

Procedure for Total Glutathione:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and NADPH.[27]

-

Add the deproteinized sample supernatant to the reaction mixture.

-

Initiate the reaction by adding glutathione reductase.[27]

-

Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time.[25]

-

Quantify the total glutathione concentration by comparing the rate to a standard curve prepared with known concentrations of GSH.[27]

-

-

Procedure for GSSG:

-

Pre-treat the sample with a thiol-scavenging agent, such as 2-vinylpyridine (B74390) or N-ethylmaleimide (NEM), to derivatize the GSH and prevent it from reacting with DTNB.[24]

-

Perform the enzymatic recycling assay as described above. The measured absorbance will be proportional to the GSSG concentration.

-

-

Calculation of GSH and GSH/GSSG Ratio:

-

GSH concentration is calculated by subtracting twice the GSSG concentration from the total glutathione concentration ([GSH] = [Total Glutathione] - 2 * [GSSG]).[1]

-

The GSH/GSSG ratio is then calculated from the individual concentrations.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific and sensitive method for the simultaneous quantification of GSH and GSSG.

-

Principle: This method separates GSH and GSSG based on their physicochemical properties using a reverse-phase column. Detection is typically achieved using UV-Vis or fluorescence detectors.[27][28][29][30][31]

-

Procedure:

-

Prepare deproteinized samples as described previously. For GSSG measurement, a pre-column derivatization step with a thiol-masking agent may be necessary.[27]

-

Elute the compounds using a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[27][28]

-

Detect the eluted GSH and GSSG peaks at a specific wavelength (e.g., 210-220 nm for UV detection).[27] For enhanced sensitivity, post-column derivatization with a fluorescent reagent like o-phthalaldehyde (B127526) (OPA) can be used.[27]

-

Quantify the concentrations of GSH and GSSG by comparing the peak areas to those of known standards.[27]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in glutathione metabolism and the steps involved in its measurement is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these processes.

Caption: Glutathione metabolism and its role in combating oxidative stress.

Caption: A generalized experimental workflow for the quantification of GSH and GSSG.

Conclusion and Future Directions

The intricate relationship between this compound levels and oxidative stress is undeniable. The GSH/GSSG ratio stands as a robust and sensitive biomarker, providing valuable insights into the cellular redox status in both health and disease. The methodologies outlined in this guide offer reliable means to quantify these crucial molecules, enabling researchers to further unravel the complexities of oxidative stress-related pathologies.

For professionals in drug development, understanding and targeting the glutathione metabolic pathway presents a promising therapeutic avenue. Strategies aimed at restoring glutathione homeostasis, either by replenishing GSH levels or by inhibiting pathways that lead to its depletion, hold the potential to mitigate oxidative damage and ameliorate disease progression. Future research should continue to focus on the development of more specific and targeted interventions that can modulate the GSH/GSSG ratio, paving the way for novel therapeutic strategies against a wide range of diseases driven by oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Measurement of oxidized/reduced glutathione ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. makhillpublications.co [makhillpublications.co]

- 8. mdpi.com [mdpi.com]

- 9. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione - Wikipedia [en.wikipedia.org]

- 11. Pro-oxidant shift in glutathione redox state during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Concentration of Glutathione in Human Erythrocytes is a Heritable Trait - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Oxidized glutathione GSSG concentration in bl - Human Homo sapiens - BNID 102530 [bionumbers.hms.harvard.edu]

- 17. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Role of Glutathione and Its Precursors in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. elkbiotech.com [elkbiotech.com]

- 23. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nwlifescience.com [nwlifescience.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 29. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 30. researchgate.net [researchgate.net]

- 31. academic.oup.com [academic.oup.com]

Oxiglutatione as a potential biomarker for neurodegenerative diseases.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark across these disorders is the accumulation of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them. Glutathione (B108866), the most abundant non-protein thiol in mammalian cells, is a cornerstone of this defense system. It exists in a reduced (GSH) and an oxidized state (GSSG), with the ratio of GSH to GSSG serving as a critical indicator of the cellular redox environment. An increase in the concentration of oxiglutatione (GSSG) and a corresponding decrease in the GSH/GSSG ratio are indicative of significant oxidative stress. This technical guide explores the role of this compound as a potential biomarker for neurodegenerative diseases, providing quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Data on this compound Levels in Neurodegenerative Diseases

The following tables summarize the quantitative findings on the levels of reduced glutathione (GSH), oxidized glutathione (GSSG), and the GSSG/GSH ratio in various biological samples from patients with neurodegenerative diseases compared to healthy controls (HC).

Table 1: Glutathione Levels in Alzheimer's Disease

| Biomarker | Brain Region/Fluid | Patient Group | Healthy Controls | Fold Change/Percentage Change | p-value | Reference |

| GSH | Hippocampus | Significantly depleted in AD | Higher than AD | - | < 0.001 | [1] |

| GSH | Blood (intracellular) | Lower in AD | Higher than AD | - | < 0.001 | [2][3] |

| GSSG/GSH Ratio | AD Transgenic Mouse Brain (11 months) | Increased | Lower than AD-Tg | - | - | [4] |

Table 2: Glutathione Levels in Parkinson's Disease

| Biomarker | Brain Region/Fluid | Patient Group | Healthy Controls | Fold Change/Percentage Change | p-value | Reference |

| GSH | Substantia Nigra | 40% decrease | Higher than PD | - | - | [5] |

| GSH | Substantia Nigra | Decreased | Higher than PD | - | - | [6] |

| GSSG | Substantia Nigra | Marginally (29%) but insignificantly elevated | Lower than PD | - | Not significant | [5] |

| GSSG | Cerebrospinal Fluid (untreated PD) | Significantly reduced | Higher than untreated PD | - | < 0.001 | [7] |

| GSSG/GSH Ratio | Substantia Nigra | Altered | - | - | - | [5] |

| Total Glutathione | Cerebrospinal Fluid | No significant difference | - | - | Not significant | [8] |

Table 3: Glutathione Levels in Huntington's Disease

| Biomarker | Brain Region/Fluid | Patient Group | Healthy Controls | Fold Change/Percentage Change | p-value | Reference |

| GSSG | Caudate Nucleus | 50% reduction | Higher than HD | - | - | [5] |

| GSSG | Plasma | Increased | Lower than HD | - | - | [1] |

| GSH | Plasma | Decreased | Higher than HD | Ratio: 0.72 | 0.011 | [9][10] |

| GSH | Plasma (asymptomatic carriers) | Decreased | Higher than asymptomatic carriers | Ratio: 0.73 | - | [9][10] |

Table 4: Glutathione Levels in Amyotrophic Lateral Sclerosis

| Biomarker | Biological Sample | Patient Group | Healthy Controls | Fold Change | p-value | Reference |

| Total GSH (tGSH) | Cerebrospinal Fluid (Visit 1) | Higher in ALS | Lower than ALS | 1.33 | 0.0215 | [11] |

| Total GSH (tGSH) | Cerebrospinal Fluid (Visit 2) | Higher in ALS | Lower than ALS | 1.50 | 0.0143 | [11] |

| GSSG | Cerebrospinal Fluid (Visit 1) | Higher in ALS | Lower than ALS | 1.54 | 0.0041 | [11] |

| GSSG | Cerebrospinal Fluid (Visit 2) | Higher in ALS | Lower than ALS | 2.00 | 0.0018 | [11] |

| GSSG/GSH Ratio | Cerebrospinal Fluid (Visit 1) | Higher in ALS | Lower than ALS | 1.80 | 0.0454 | [11] |

| GSSG/GSH Ratio | Cerebrospinal Fluid (Visit 2) | Higher in ALS | Lower than ALS | 2.14 | 0.0120 | [11] |

| GSH/GSSG Ratio | Spinal Cord | Significantly decreased | Higher than Wobbler mice | - | - | [12] |

| Total Glutathione | Spinal Cord | Significantly decreased | Higher than Wobbler mice | - | - | [12] |

Experimental Protocols

Accurate measurement of GSSG and the GSH/GSSG ratio is critical for their validation as biomarkers. The following are detailed methodologies for two common analytical techniques.

Enzymatic Recycling Assay for GSSG and Total Glutathione (DTNB-GSSG Reductase Method)

This spectrophotometric method is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The GSSG in the sample is recycled to GSH by glutathione reductase, amplifying the signal.

Materials and Reagents:

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

Glutathione Reductase (GR)

-

5-Sulfosalicylic acid (SSA) for deproteinization

-

N-ethylmaleimide (NEM) for masking GSH (for GSSG-specific measurement)

-

Phosphate buffer with EDTA (KPE buffer)

-

Microplate reader

Procedure for Total Glutathione (GSH + GSSG) Measurement:

-

Sample Preparation:

-

Assay:

-

Quantification:

-

Calculate the rate of TNB formation (change in absorbance per minute).

-

Determine the concentration of total glutathione from a standard curve prepared with known concentrations of GSH.

-

Procedure for GSSG Measurement:

-

GSH Masking:

-

Prior to deproteinization, treat the sample with 2-vinylpyridine (B74390) (2-VP) or N-ethylmaleimide (NEM) to derivatize the free GSH, preventing it from reacting with DTNB.[14]

-

-

Assay and Quantification:

-

Follow the same procedure as for total glutathione measurement. The resulting absorbance will be proportional to the GSSG concentration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for GSSG and GSH

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of GSH and GSSG.

Materials and Reagents:

-

UPLC-MS/MS system (e.g., triple-quadrupole mass spectrometer)

-

C18 or HSS T3 reverse-phase column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

N-ethylmaleimide (NEM) for GSH derivatization

-

Stable isotope-labeled internal standards (e.g., GSH-13C2,15N, GSSG-13C4,15N2)

Procedure:

-

Sample Preparation:

-

To prevent auto-oxidation of GSH, immediately after collection, treat samples with a solution containing N-ethylmaleimide (NEM) and sulfosalicylic acid (SSA) for derivatization and deproteinization.[2]

-

Spike samples with stable isotope-labeled internal standards for accurate quantification.

-

Centrifuge to pellet precipitated proteins and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the supernatant onto the UPLC column.

-

Use a gradient elution with mobile phases A and B to separate GSH-NEM and GSSG. A typical gradient might be: 99.9% A to 2% B over 2 minutes, then to 30% B over 1.5 minutes, followed by a wash and re-equilibration.[15]

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for GSH-NEM, GSSG, and their respective internal standards.[15]

-

-

Quantification:

-

Generate calibration curves using serially diluted standards.

-

Calculate the concentration of GSH and GSSG in the samples by comparing the peak area ratios of the analytes to their internal standards against the calibration curves.[15]

-

Signaling Pathways and Experimental Workflows

Oxidative Stress-Induced Neuronal Apoptosis and the Role of this compound

Increased levels of reactive oxygen species (ROS) disrupt the cellular redox balance, leading to an increase in GSSG and a decrease in the GSH/GSSG ratio. This shift can trigger the intrinsic pathway of apoptosis.

Caption: Oxidative stress leads to the oxidation of GSH to GSSG, promoting apoptosis.

Generalized Experimental Workflow for this compound Measurement

The following diagram illustrates a typical workflow for the quantification of GSSG and the GSH/GSSG ratio from biological samples.

Caption: A generalized workflow for the measurement of glutathione species.

Conclusion

The accumulation of evidence strongly suggests that a shift in the glutathione redox state, characterized by an increase in this compound (GSSG) and a decrease in the GSH/GSSG ratio, is a significant feature of several neurodegenerative diseases. This alteration reflects a state of chronic oxidative stress that is intimately linked to the pathways of neuronal cell death. As such, this compound holds considerable promise as a biomarker for disease diagnosis, progression, and as a pharmacodynamic marker in the development of novel therapeutics targeting oxidative stress. The standardization of analytical methods, such as the enzymatic recycling assay and LC-MS/MS, is crucial for the reliable and reproducible measurement of this compound in clinical and research settings. Further large-scale, longitudinal studies are warranted to fully establish the clinical utility of this compound as a biomarker in the management of neurodegenerative diseases.

References

- 1. Oxidative Stress in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered central and blood glutathione in Alzheimer's disease and mild cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alterations in glutathione levels in Parkinson's disease and other neurodegenerative disorders affecting basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Glutathione in the Nervous System as a Potential Therapeutic Target to Control the Development and Progression of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. sketchviz.com [sketchviz.com]

- 11. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | ROS scavengers decrease γH2ax spots in motor neuronal nuclei of ALS model mice in vitro [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Impact of Elevated Glutathione Disulfide (GSSG) on Mitochondrial Function

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, central to cellular energy metabolism and signaling, are highly susceptible to oxidative stress. The glutathione (B108866) redox couple, consisting of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a primary defense against oxidative damage within these organelles. An elevated GSSG level, and consequently a decreased GSH/GSSG ratio, is a hallmark of oxidative stress and profoundly impacts mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms through which elevated GSSG impairs mitochondrial bioenergetics, protein function, and integrity. It details the pivotal role of S-glutathionylation, a post-translational modification driven by increased GSSG, in the inhibition of key mitochondrial proteins, including components of the electron transport chain and ATP synthase. Furthermore, this document outlines the influence of GSSG on the mitochondrial permeability transition pore and summarizes key quantitative data and experimental protocols for studying these effects.

Introduction: The Mitochondrial Glutathione Pool

Glutathione is a critical tripeptide antioxidant synthesized in the cytosol.[1] While the majority of the cellular glutathione pool resides in the cytoplasm, mitochondria maintain their own distinct pool, essential for preserving their redox environment.[2] This mitochondrial pool (mGSH) is primarily in the reduced state, with reported concentrations similar to the cytosol (10–14 mM).[2] The ratio of GSH to GSSG is a critical indicator of the cellular redox state; under normal physiological conditions, GSH predominates, with the GSH/GSSG ratio being a key measure of cellular health.[3][4] An increased GSSG-to-GSH ratio signifies a shift towards an oxidative environment, or oxidative stress.[3]

Mitochondria cannot synthesize their own GSH and must import it from the cytosol via specific carriers in the inner mitochondrial membrane, such as the 2-oxoglutarate and dicarboxylate carriers.[2][5] Conversely, GSSG is not readily exported from the mitochondrial matrix.[5][6] Its reduction back to GSH is catalyzed by the NADPH-dependent enzyme glutathione reductase (GR), making the maintenance of the mGSH pool critically dependent on the mitochondrial NADPH supply.[1][6]

Core Mechanism: S-Glutathionylation of Mitochondrial Proteins

The primary mechanism by which elevated GSSG impacts mitochondrial function is through the S-glutathionylation of proteins. This is a reversible post-translational modification where GSH forms a mixed disulfide bond with a reactive cysteine residue on a target protein.[7] Under conditions of oxidative stress, the accumulation of GSSG promotes this reaction via thiol-disulfide exchange.[8] This modification can significantly alter a protein's structure and function, often leading to its inhibition.[8][9] While S-glutathionylation can be a protective mechanism to prevent irreversible oxidation of cysteine thiols, its dysregulation due to chronically elevated GSSG contributes to mitochondrial dysfunction.[6] The deglutathionylation process is catalyzed by the glutaredoxin 2 (Grx2) system, which is also dependent on GSH and NADPH.[6][8]

Key Impacts of Elevated GSSG on Mitochondrial Function

Inhibition of Electron Transport Chain (ETC) and ATP Synthesis

Elevated GSSG and subsequent S-glutathionylation directly compromise cellular energy production by targeting key enzymatic complexes.

-

Complex I (NADH:ubiquinone oxidoreductase): This is the first and largest enzyme of the ETC and a major site of reactive oxygen species (ROS) production.[10] Studies have shown that Complex I is highly susceptible to glutathionylation under oxidative stress, leading to a significant, dose- and time-dependent decrease in its activity.[10] This inhibition impairs the flow of electrons through the respiratory chain, reducing the proton gradient necessary for ATP synthesis and potentially increasing electron leakage and ROS production.[10]

-

ATP Synthase (Complex V): The terminal complex of the oxidative phosphorylation system, ATP synthase, is a primary target for glutathionylation during oxidative stress.[8][11] The α-subunit of the F1 complex has been identified as a specific site of this modification.[11] Glutathionylation of ATP synthase leads to a substantial decrease in its activity, directly inhibiting the synthesis of ATP.[8][11]

Sensitization of the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel in the inner mitochondrial membrane.[12] Its prolonged opening leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death.[13][14]

Elevated GSSG levels and the resulting oxidative environment are potent inducers of mPTP opening.[15] Oxidative stress, characterized by an increased GSSG/GSH ratio, increases the sensitivity of the pore to its primary trigger, calcium (Ca²⁺).[15] This occurs through the oxidation of critical thiol groups on mPTP components or regulatory proteins.[15] The opening of the pore can also lead to the efflux of GSH from the mitochondria, further exacerbating oxidative stress and creating a vicious cycle of damage.[13]

Altered Mitochondrial Redox Potential and ROS Homeostasis

The GSH/GSSG ratio is a major determinant of the mitochondrial redox potential.[16] Under normal conditions, the mitochondrial matrix is a highly reducing environment. Brain mitochondria isolated under optimal conditions, supplemented with respiratory substrates, can exhibit a redox potential of -291 mV.[11] However, under oxidative stress where GSSG accumulates, this potential can become significantly more oxidized, reaching values such as -171 mV.[8][11]

This shift has profound consequences for ROS homeostasis. While the GSH system, particularly glutathione peroxidase (GPx), is a primary defense against ROS like hydrogen peroxide (H₂O₂), its efficacy is compromised when GSH levels are low and GSSG is high.[5][17] This leads to an accumulation of ROS, which can further damage mitochondrial DNA, lipids, and proteins, perpetuating a cycle of mitochondrial dysfunction.

Quantitative Data on GSSG and Mitochondrial Function

The following tables summarize quantitative data from published studies, providing a clear comparison of glutathione levels and enzyme activities under various conditions.

Table 1: Mitochondrial Glutathione Levels in Different Tissues and Conditions

| Tissue/Cell Type | Condition | GSH (nmol/mg protein) | GSSG (nmol/mg protein) | Redox Potential (Ehc) | Citation(s) |

| Brain Mitochondria | Isolated with DTT (reducing agent) | 5.23 ± 0.95 | 0.09 ± 0.01 | -291 mV (calculated with substrates) | [8][11] |

| Brain Mitochondria | Isolated without DTT (oxidized) | 0.93 ± 0.08 | 1.06 ± 0.03 | -171 mV (calculated) | [8][11] |

| Liver Mitochondria | Isolated with DTT | 8.41 ± 0.21 | 0.02 ± 0.07 | Not specified | [8] |

| H9c2 Cells | Control | ~12 (total GSH) | ~0.15 | -217 ± 2.1 mV | [16] |

| H9c2 Cells | Treated with DNCB (induces oxidative stress) | ~3 (total GSH) | ~0.15 | -167 ± 1.2 mV | [16] |

Table 2: Effect of GSSG on Mitochondrial Enzyme Activity

| Enzyme | Model System | Treatment | % Inhibition of Activity | Citation(s) |

| Complex I | Isolated Cardiac Mitochondria | Oxidized Glutathione (GSSG) | Significant, dose- and time-dependent | [10] |

| ATP Synthase | Brain Mitochondria | Oxidative Stress (H₂O₂) | Substantial decrease | [8][11] |

| Succinyl-CoA Transferase | Brain Mitochondria | Oxidative Stress (H₂O₂) | Substantial decrease | [11] |

| Succinic Dehydrogenase | Intestinal Mitochondria | 1 mM GSSG | Significant loss of activity | [18] |

| Isocitrate Dehydrogenase | Intestinal Mitochondria | 1 mM GSSG | Significant loss of activity | [18] |

Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding the complex interplay of molecules and experimental procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. Mitochondrial Glutathione, a Key Survival Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Glutathione and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Glutathione and mitochondria [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Mitochondrial Glutathione Redox Status and Protein Glutathionylation by Respiratory Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutathione disulfide induces neural cell death via a 12-lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSSG-mediated Complex I defect in isolated cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of mitochondrial glutathione redox status and protein glutathionylation by respiratory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signal Transduction to the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

- 14. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mitochondrial permeability transition pore is modulated by oxidative agents through both pyridine nucleotides and glutathione at two separate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glutathione-dependent reductive stress triggers mitochondrial oxidation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. einstein.elsevierpure.com [einstein.elsevierpure.com]

The Enzymatic Nexus of Oxiglutathione: A Technical Guide to Synthesis and Recycling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic regulation governing the synthesis and recycling of oxidized glutathione (B108866) (GSSG), a critical barometer of cellular redox homeostasis. Understanding the intricate balance between GSSG and its reduced form, glutathione (GSH), is paramount in various fields of biomedical research and is a key consideration in the development of therapeutics targeting oxidative stress-related pathologies. This document details the core enzymes, their kinetic properties, and the experimental protocols for their assessment, supplemented with visual workflows and pathway diagrams to facilitate comprehension.

Core Enzymatic Players in Glutathione Homeostasis

The cellular concentration of GSSG is meticulously controlled by a synergistic relationship between its synthesis, driven by glutathione peroxidase (GPx), and its recycling, catalyzed by glutathione reductase (GR).

Glutathione Peroxidase (GPx) is a family of enzymes that play a pivotal role in the detoxification of hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides, utilizing GSH as a reducing substrate.[1][2] This catalytic activity leads to the formation of GSSG. The primary reaction is:

2GSH + H₂O₂ → GS–SG + 2H₂O[1]

Glutathione Reductase (GR) is a flavoprotein that is essential for regenerating GSH from GSSG, thereby maintaining a high intracellular GSH/GSSG ratio, which is crucial for protecting cells from oxidative damage.[3][4] This reaction is dependent on the reducing power of NADPH, which is primarily supplied by the pentose (B10789219) phosphate (B84403) pathway.[4][5] The reaction catalyzed by GR is:

GS–SG + NADPH + H⁺ → 2 GSH + NADP⁺[1]

The kinetic mechanism of GR is described as a ping-pong/sequential ordered hybrid model.[6][7]

Quantitative Data on Key Enzymes

The following tables summarize key quantitative parameters for Glutathione Reductase and Glutathione Peroxidase, compiled from various sources.

Table 1: Properties of Glutathione Reductase (GR)

| Property | Value | Source Organism(s) |

| EC Number | 1.6.4.2 | General |

| Molecular Weight (Dimer) | 100 - 120 kDa | Various (animals, plants, microbes)[6] |

| Prosthetic Group | 2 FAD molecules | General[6][7] |

| Optimal pH | 7.4 - 7.6 | General[8] |

| Kinetic Mechanism | Ping-pong/sequential ordered hybrid | General[6][7] |

| Substrate Specificity | High for NADPH | General[6] |

| Km for GSSG | 70 µM (Human Erythrocyte) | [9] |

| Km for NADPH | Data varies by source and organism |

Table 2: Properties of Glutathione Peroxidase (GPx)

| Property | Value | Source Organism(s) |

| EC Number | 1.11.1.9 | General[1] |

| Structure | Tetramer of four identical subunits (most forms) | General[10] |

| Active Site Residue | Selenocysteine | General[10] |

| Kinetic Mechanism | Bi-substrate ping-pong-type | Mammalian GPx-1[2] |

| Substrate Saturation | Does not show defined KM or substrate saturation | Selenium-containing GPxs[11] |

Signaling Pathways and Regulatory Networks

The balance of GSSG and GSH is intricately linked to cellular signaling pathways that respond to oxidative stress.

The Glutathione Redox Cycle

The continuous interconversion of GSH and GSSG, known as the glutathione redox cycle, is fundamental to cellular antioxidant defense. This cycle is fueled by NADPH, highlighting the metabolic link between antioxidant defense and cellular energy metabolism, particularly the pentose phosphate pathway.

Caption: The Glutathione Redox Cycle.

Nrf2-ARE Signaling Pathway

A decrease in the GSH/GSSG ratio, indicative of oxidative stress, is a key signal that activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[3] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the ARE, leading to the increased expression of antioxidant enzymes, including Glutathione Reductase.[3] This represents a crucial feedback mechanism to restore redox homeostasis.

Caption: Nrf2-ARE Signaling Pathway Activation.

Experimental Protocols

Accurate measurement of the enzymes involved in GSSG metabolism and the quantification of glutathione levels are essential for research in this field.

Glutathione Reductase (GR) Activity Assay

This protocol is based on the principle of measuring the rate of NADPH consumption, which is observed as a decrease in absorbance at 340 nm.[3][4]

Materials:

-

100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.5[3]

-

2 mM NADPH solution in Assay Buffer (prepare fresh)[3]

-

20 mM GSSG solution in Assay Buffer[3]

-

Sample (cell lysate, tissue homogenate, etc.)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

Cell Lysates: Resuspend cell pellet in cold assay buffer. Homogenize by sonication or freeze-thaw cycles. Centrifuge at 10,000-12,000 x g for 15 minutes at 4°C to remove debris. Collect the supernatant.[3]

-

Tissue Homogenates: Perfuse tissue with ice-cold PBS. Homogenize in 5-10 volumes of cold assay buffer. Centrifuge as above and collect the supernatant.[3]

-

-

Assay (Cuvette Format):

-

Set up a reaction mixture containing Assay Buffer, 200 µL of sample, and 400 µL of GSSG solution.[8]

-

Equilibrate to the desired temperature (e.g., 25°C).[8]

-

Initiate the reaction by adding 400 µL of NADPH solution and mix immediately.[8]

-

Measure the decrease in absorbance at 340 nm for 5-10 minutes.[3]

-

-

Calculation: The rate of NADPH oxidation is proportional to the GR activity. Activity is typically expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Caption: Workflow for Glutathione Reductase Activity Assay.

Glutathione Peroxidase (GPx) Activity Assay

This is a coupled enzyme assay that measures GPx activity indirectly by monitoring the consumption of NADPH by glutathione reductase.[10]

Materials:

-

Assay Buffer (e.g., 50 mM TRIS-HCl, pH 7.5, with 5 mM EDTA)[12]

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

NADPH solution

-

Substrate (e.g., tert-butyl hydroperoxide or cumene (B47948) hydroperoxide)[10][12]

-

Sample (cell lysate, tissue homogenate, etc.)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue extracts as described for the GR assay.[12]

-

Assay (Cuvette Format):

-

Calculation: The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity in the sample.[10]

Caption: Workflow for Coupled Glutathione Peroxidase Activity Assay.

Total Glutathione (GSH + GSSG) Assay

This assay utilizes a kinetic recycling method involving DTNB (5,5'-dithio-bis(2-nitrobenzoic acid), or Ellman's reagent).[13]

Materials:

-

Assay Buffer

-

DTNB solution

-

NADPH solution

-

Glutathione Reductase (GR) solution

-

Sample and Glutathione standards

-

Microplate reader

Procedure:

-

Sample Preparation: Deproteinate samples, for instance, with metaphosphoric acid.[14]

-

Assay (96-well plate):

-

Add sample or standard to wells.

-

Add a reaction mixture containing DTNB, NADPH, and GR.

-

The reaction involves the reduction of GSSG to GSH by GR and the reaction of GSH with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.[13] The GSSG formed is recycled back to GSH by GR, amplifying the signal.[15]

-

Measure the rate of increase in absorbance at 405-412 nm.

-

-

Calculation: The rate of TNB formation is proportional to the total glutathione concentration in the sample, which can be determined by comparison to a standard curve.[14]

Conclusion

The enzymatic regulation of oxiglutathione (B12317314) synthesis and recycling is a cornerstone of cellular redox control. Glutathione Peroxidase and Glutathione Reductase act in a tightly controlled cycle to maintain a high GSH/GSSG ratio, which is essential for mitigating oxidative stress and for the proper functioning of numerous cellular processes. The experimental protocols detailed herein provide robust methods for quantifying the activity of these key enzymes and the overall glutathione pool. For researchers and drug development professionals, a thorough understanding of this system is critical for identifying and validating novel therapeutic targets for a wide range of diseases associated with redox dysregulation.

References

- 1. Glutathione peroxidase - Wikipedia [en.wikipedia.org]

- 2. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mmpc.org [mmpc.org]

- 5. Glutathione-Related Enzymes and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. oxfordbiomed.com [oxfordbiomed.com]

- 9. Glutathione reductase: solvent equilibrium and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. The glutathione peroxidase family: Discoveries and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oxfordbiomed.com [oxfordbiomed.com]

- 13. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total Glutathione Assay [cellbiolabs.com]

- 15. Glutathione (GSH & GSSG) Assay Kit: 192 Tests | NWLSS | Supplier [nwlifescience.com]

Oxiglutatione (Oxidized Glutathione): A Technical Guide to its Biological Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Discovery and Significance of Oxidized Glutathione (B108866)

The journey into the biological role of oxidized glutathione, or Oxiglutatione (GSSG), is intrinsically linked to the discovery of its reduced form, glutathione (GSH). Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, was first identified in 1888 by J. de Rey-Pailhade.[1] However, it was the later elucidation of its structure and its reversible oxidation to a disulfide dimer (GSSG) that unveiled its central role in cellular redox homeostasis.[1]

Under normal physiological conditions, the vast majority of the cellular glutathione pool, over 90%, exists in the reduced GSH form.[2] The ratio of GSH to GSSG is a critical indicator of the cellular redox environment and a key biomarker of oxidative stress.[3][4][5] An elevated GSSG-to-GSH ratio is indicative of increased oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[6][7][8]

This compound is not merely a byproduct of oxidative stress but an active participant in cellular signaling. It is a substrate for the ubiquitous enzyme glutathione reductase (GR), which, using NADPH as a cofactor, catalyzes its reduction back to GSH, thus completing the glutathione redox cycle.[5][6] This cycle is fundamental for detoxifying reactive oxygen species (ROS), maintaining the thiol status of proteins, and modulating the activity of various signaling pathways.[7][9] This guide provides an in-depth overview of the initial characterization of this compound's biological functions, detailed experimental protocols for its quantification, and a summary of key quantitative data.

Core Biological Functions of this compound

Role in Cellular Redox Homeostasis

The primary and most well-characterized function of the GSH/GSSG system is to buffer the cell against oxidative stress. GSH directly scavenges free radicals and is a cofactor for enzymes like glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. In these reactions, GSH is oxidized to GSSG.[9][10] The regeneration of GSH from GSSG by glutathione reductase is therefore essential for maintaining the cellular antioxidant capacity.[6]

Modulation of Protein Function via S-Glutathionylation

Under conditions of significant oxidative stress, GSSG can react with protein thiol groups (-SH) to form mixed disulfides in a process known as S-glutathionylation.[11] This post-translational modification is a protective mechanism, preventing the irreversible oxidation of cysteine residues.[12] Furthermore, S-glutathionylation can act as a regulatory switch, altering the activity of proteins involved in various cellular processes, including signal transduction, metabolism, and apoptosis.[7][11]

Involvement in Cellular Signaling Pathways

The cellular redox state, reflected by the GSSG/GSH ratio, influences key signaling pathways. Elevated GSSG levels have been shown to modulate the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][13][14]

-

Nrf2/HO-1 Pathway: Nrf2 is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive in the cytoplasm by Keap1. Oxidative stress, potentially signaled by an increase in GSSG, can lead to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. There, it activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1), to combat oxidative damage.

-

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation and cell survival. The activity of the IκB kinase (IKK) complex, which is crucial for NF-κB activation, can be modulated by the cellular redox state. S-glutathionylation of components of the NF-κB pathway can either inhibit or activate its signaling, depending on the specific context and cellular environment.[14][15]

Quantitative Data on this compound and Related Processes

The following tables summarize key quantitative data related to the measurement and function of this compound.

Table 1: GSSG Levels in Biological Samples Measured by Different Methods

| Tissue | Masking Agent for GSH | % GSSG of Total Glutathione (Mean ± SEM) | Reference |